![molecular formula C6H7N3O3S B11756080 (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a nitro group, an imidazole ring, and a thiazole ring, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine. This reaction proceeds under heating conditions to yield the desired nitroimidazothiazole . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, controlled heating systems, and purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the methanol moiety.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methanol or nitro positions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Mécanisme D'action
The mechanism of action of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway . The nitro group plays a crucial role in the compound’s bioactivity, undergoing bioreductive activation to form reactive intermediates that disrupt bacterial cell function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol: Similar structure but with an oxazole ring instead of a thiazole ring.
Pretomanid (PA-824): Another nitroimidazole compound with antitubercular activity.
Uniqueness
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is unique due to its specific combination of an imidazole and thiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7N3O3S |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)methanol |
InChI |
InChI=1S/C6H7N3O3S/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2 |
Clé InChI |
DPOYRQMCTUUCSS-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2=NC(=CN21)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


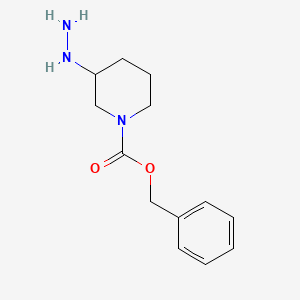
![Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)
![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)
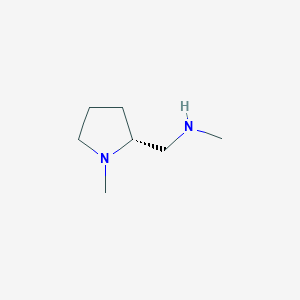

![1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)



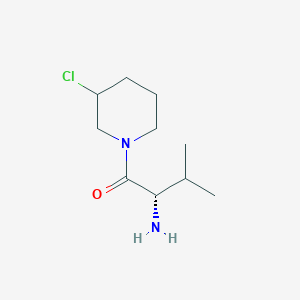
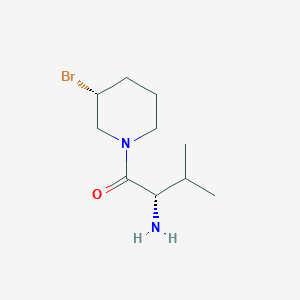
![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
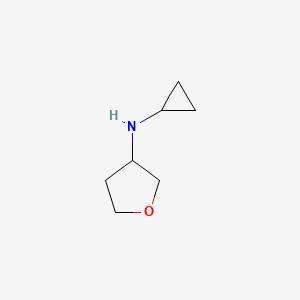
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)
